molecular formula C18H19N5O2 B11606769 N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11606769
M. Wt: 337.4 g/mol
InChI Key: DUCDNDIGQXUATJ-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

    Cyclization Reactions: Starting from simple precursors, cyclization reactions are employed to form the tricyclic core.

    Functional Group Transformations: Various functional groups are introduced through reactions such as alkylation, acylation, and imination.

    Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors for the stepwise synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Automation: Automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imine groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Transition metal catalysts like palladium (Pd) and platinum (Pt) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Exploration of its properties for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism by which N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: A structurally related compound with similar functional groups.

    6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Lacks the N-ethyl group but shares the tricyclic core.

Uniqueness

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific combination of functional groups and tricyclic structure, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-ethyl-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-4-8-22-15(19)12(17(24)20-5-2)9-13-16(22)21-14-7-6-11(3)10-23(14)18(13)25/h4,6-7,9-10,19H,1,5,8H2,2-3H3,(H,20,24)

InChI Key

DUCDNDIGQXUATJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC=C

Origin of Product

United States

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